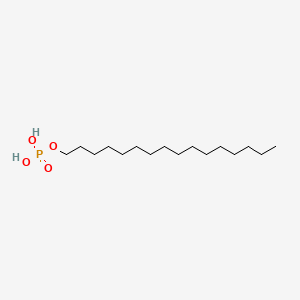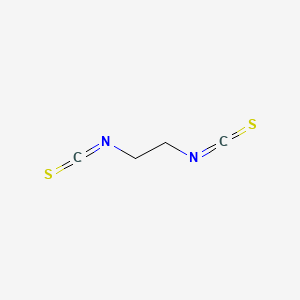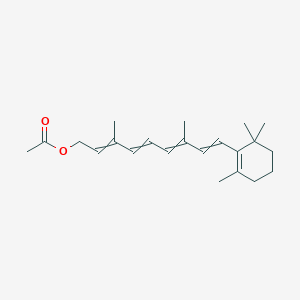
RETINYL ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retinyl acetate, also known as retinol acetate or vitamin A acetate, is a naturally occurring form of vitamin A. It is the acetate ester of retinol and is widely used in various applications due to its stability and effectiveness. This compound is known for its potential antineoplastic and chemopreventive activities, making it a valuable compound in both medical and cosmetic industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Retinyl acetate can be synthesized by esterification of retinol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of retinol to this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The product is then purified using techniques such as distillation or crystallization to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Retinyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to retinoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced back to retinol using reducing agents like lithium aluminum hydride.
Major Products:
Oxidation: Retinoic acid
Reduction: Retinol
Substitution: Various retinoid derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Retinyl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of various retinoid compounds.
- Studied for its chemical stability and reactivity under different conditions .
Biology:
- Investigated for its role in cell differentiation and proliferation.
- Used in studies related to vision and retinal function .
Medicine:
- Employed in the treatment of vitamin A deficiency.
- Used in topical formulations for the treatment of skin conditions such as acne and photoaging .
Industry:
- Incorporated in cosmetic products for its anti-aging properties.
- Used in food fortification to enhance the vitamin A content .
Mecanismo De Acción
Retinyl acetate exerts its effects by binding to and activating retinoid receptors in the bodyUpon activation, these receptors modulate the expression of genes involved in skin health, vision, and immune function .
Comparación Con Compuestos Similares
Retinyl acetate is often compared with other retinoid compounds such as retinyl palmitate, retinol, and retinoic acid.
Retinyl Palmitate:
- Similar to this compound but has a palmitic acid ester instead of acetic acid.
- More stable but less potent compared to this compound .
Retinol:
- The alcohol form of vitamin A.
- Less stable and more prone to oxidation compared to this compound .
Retinoic Acid:
- The active form of vitamin A.
- More potent but also more irritating to the skin compared to this compound .
Uniqueness of this compound:
- This compound is unique due to its balance of stability and effectiveness. It is more stable than retinol and less irritating than retinoic acid, making it a preferred choice in many applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its stability, effectiveness, and potential health benefits make it a valuable compound for scientific research and industrial use. Whether in the lab or in consumer products, this compound continues to be an important compound in the study and application of vitamin A derivatives.
Propiedades
Número CAS |
34356-31-5 |
|---|---|
Fórmula molecular |
C22H32O2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14- |
Clave InChI |
QGNJRVVDBSJHIZ-CAJSWRNVSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\COC(=O)C)/C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
melting_point |
57 - 58 °C |
Descripción física |
Solid |
Sinónimos |
9-cis-retinyl acetate all-trans-retinyl acetate Dagravit A Forte Dif Vitamin A Masivo QLT091001 RetiNit retinol acetate retinol acetate, (9,13-cis)-isomer retinyl acetate vitamin A acetate Vitamin A Dispersa Vitamin-A-Saa |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


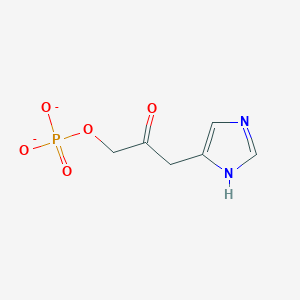

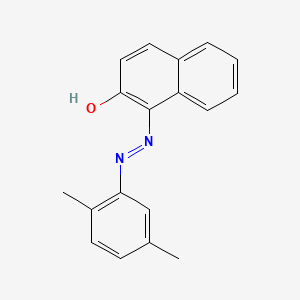
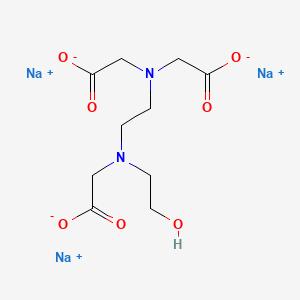
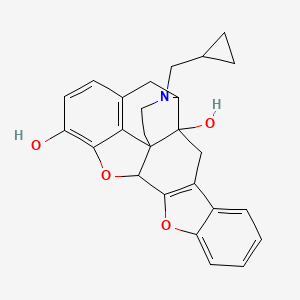


![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)

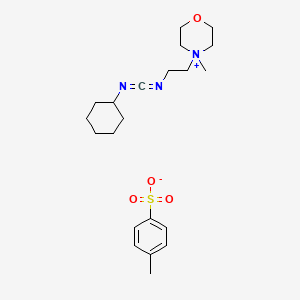
![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)
